molecular formula C15H15NO3 B362357 2-(1,3-Benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 111896-94-7

2-(1,3-Benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B362357
CAS No.: 111896-94-7
M. Wt: 257.28g/mol
InChI Key: NGNUATHUAAONSD-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a methylenedioxyphenyl group attached to a quinuclidine ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-methylenedioxybenzaldehyde with quinuclidin-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The methylenedioxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the quinuclidine ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The methylenedioxy group can interact with enzymes and receptors, modulating their activity. The quinuclidine ring may also play a role in binding to biological targets, influencing the compound’s overall pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyphenylpropan-2-one: A precursor in the synthesis of various psychoactive substances.

    Safrole: A naturally occurring compound with a similar methylenedioxyphenyl group.

    Isosafrole: An isomer of safrole with similar chemical properties.

Uniqueness

2-(1,3-Benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is unique due to the presence of both the methylenedioxyphenyl group and the quinuclidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-15-11-3-5-16(6-4-11)12(15)7-10-1-2-13-14(8-10)19-9-18-13/h1-2,7-8,11H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNUATHUAAONSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920598
Record name 2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111896-94-7
Record name 1-Azabicyclo(2.2.2)octan-3-one, 2-(1,3-benzodioxol-5-ylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111896947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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